N-(2-bromo-4,5-dimethylphenyl)-2-nitrobenzamide
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Overview
Description
N-(2-bromo-4,5-dimethylphenyl)-2-nitrobenzamide is an organic compound that features a brominated aromatic ring and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,5-dimethylphenyl)-2-nitrobenzamide typically involves the bromination of 4,5-dimethylphenylamine followed by nitration and subsequent amide formation. The reaction conditions often include the use of bromine or N-bromosuccinimide for bromination, concentrated nitric acid for nitration, and coupling agents like carbodiimides for amide bond formation .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and nitration processes, followed by purification steps such as recrystallization or chromatography to ensure high purity and yield. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4,5-dimethylphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, facilitated by palladium catalysts.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide
Nitration: Concentrated nitric acid, sulfuric acid
Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid
Coupling: Palladium catalysts, bases like potassium carbonate, solvents like dimethylformamide
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used
Reduction: N-(2-amino-4,5-dimethylphenyl)-2-nitrobenzamide
Coupling: Biaryl derivatives with extended conjugation
Scientific Research Applications
N-(2-bromo-4,5-dimethylphenyl)-2-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a building block for the synthesis of bioactive molecules, including potential anticancer or antimicrobial agents.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industrial Chemistry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-2-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects or cytotoxicity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-4,5-dimethylphenyl)acetamide
- N-(2-bromo-4,5-dimethylphenyl)-2,2-dichloroacetamide
- N-(2-bromo-4,5-dimethylphenyl)-2,2,2-trichloroacetamide
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-9-7-12(16)13(8-10(9)2)17-15(19)11-5-3-4-6-14(11)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKHYEOICHEYFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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